molecular formula C23H21N3O2S2 B2617829 N-(2,3-dimethylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1111292-24-0

N-(2,3-dimethylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2617829
CAS No.: 1111292-24-0
M. Wt: 435.56
InChI Key: VOSUJBBXBQSPOA-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thienopyrimidinone derivative featuring a sulfanylacetamide side chain. Its core structure comprises a fused thiophene-pyrimidinone ring system substituted with a phenyl group at position 7 and a methyl group at position 2. The acetamide moiety is linked via a sulfur atom to the thienopyrimidinone core, with an N-(2,3-dimethylphenyl) substituent.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S2/c1-14-8-7-11-18(15(14)2)24-19(27)13-30-23-25-20-17(16-9-5-4-6-10-16)12-29-21(20)22(28)26(23)3/h4-12H,13H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOSUJBBXBQSPOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)SC=C3C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dimethylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of increasing interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, focusing on its synthesis, pharmacological properties, and related studies.

Structural Overview

The compound features a thieno[3,2-d]pyrimidine moiety linked to a sulfanyl group and an acetamide functional group. Its molecular formula is C23H21N3O2S2 with a molecular weight of approximately 435.6 g/mol. The structural complexity allows for various modifications that can enhance its biological activity.

Biological Activity

Research indicates that compounds similar to thieno[3,2-d]pyrimidine structures often exhibit antimicrobial , anticancer , and anti-inflammatory properties. The following sections summarize findings from various studies on the biological activity of this compound.

Anticancer Activity

A series of thieno[3,2-d]pyrimidine derivatives have been evaluated for their anticancer properties. For instance:

  • Cell Line Studies : In vitro assays demonstrated that derivatives with similar structures showed significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and T-47D cells. One study reported an IC50 value of 27.6 μM for a related compound against MDA-MB-231 cells, suggesting potent activity .

Antimicrobial Activity

Compounds containing thieno[3,2-d]pyrimidine rings have also been assessed for antimicrobial properties:

  • Mechanism : The presence of substituted amido or imino side chains has been shown to be essential for antimicrobial activity. Research has indicated that certain derivatives can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions. The SAR studies suggest that modifications at specific positions on the thieno[3,2-d]pyrimidine scaffold can significantly influence biological activity.

CompoundModificationsBiological Activity
Compound Im-Cl substitutionIC50 = 29.3 μM (higher cytotoxicity)
Compound IIElectron-withdrawing groupsEnhanced anticancer activity
Compound IIIAlkyl substitutionsVariable antimicrobial effects

Case Studies

  • Yong et al. (2018) : This study synthesized a series of thieno[2,3-d]pyrimidine derivatives and evaluated their cytotoxic effects against breast cancer cells. Compounds with specific substitutions exhibited selective cytotoxicity with IC50 values ranging from 27.6 μM to 43 μM .
  • Elmongy et al. (2022) : Another investigation focused on thieno[3,2-d]pyrimidine derivatives showed promising results in inhibiting non-small cell lung cancer with inhibitory activities between 43% to 87% at varying concentrations .

Scientific Research Applications

Medicinal Chemistry and Pharmacology

The compound has been studied for its antitumor properties. Research indicates that thieno[3,2-d]pyrimidine derivatives often exhibit promising biological activities, including inhibition of tumor cell proliferation. In vitro studies have demonstrated that compounds with similar structures can effectively inhibit cancer cell lines, suggesting that N-(2,3-dimethylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide may also possess similar capabilities .

Table 1: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
Thieno[3,2-d]pyrimidine Derivative AAntitumor activity against breast cancer cells
Thieno[3,2-d]pyrimidine Derivative BInhibition of leukemia cell lines
Thieno[3,2-d]pyrimidine Derivative CCytotoxicity against colon cancer cells

Synthetic Chemistry

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

  • Formation of the thieno[3,2-d]pyrimidine core.
  • Introduction of the sulfanyl group.
  • Acetylation to yield the final product.

These synthetic methodologies are crucial for developing derivatives with enhanced biological activities and improved pharmacological profiles .

Interaction Studies

Understanding the interactions of this compound with various biological targets is essential for elucidating its mechanism of action. Binding affinity studies using techniques such as surface plasmon resonance (SPR) and molecular docking simulations have been employed to assess how well this compound binds to specific receptors or enzymes involved in disease processes. These insights are vital for predicting therapeutic efficacy and potential side effects .

Case Studies and Research Findings

Several case studies have highlighted the compound's potential in drug development:

Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of N-(2,3-dimethylphenyl)-2-{(3-methyl-4-oxo-thieno[3,2-d]pyrimidin)}acetamide on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.

Case Study 2: Antiviral Properties
Another research effort focused on evaluating the antiviral properties of related thieno[3,2-d]pyrimidine compounds against viral infections. Preliminary results suggested that modifications in the structure could enhance antiviral activity by targeting viral replication mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

Thieno[3,2-d]pyrimidinone vs. Pyrimido[5,4-b]indole

The compound N-(2,3-dimethylphenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide (CAS 536708-35-7) shares the sulfanylacetamide side chain but replaces the thienopyrimidinone core with a pyrimidoindole system .

Thieno[3,2-d]pyrimidinone vs. Benzothieno[3,2-e]triazolo[4,3-c]pyrimidine

Compounds such as N-phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide (10a) feature a benzothienotriazolopyrimidine core, which adds a triazole ring and a saturated benzene ring to the heterocyclic system . This structural complexity may influence solubility and metabolic stability compared to the simpler thienopyrimidinone scaffold.

Substituent Effects

Phenyl vs. Dichlorophenyl Groups

The compound 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide () substitutes the 2,3-dimethylphenyl group with a 2,3-dichlorophenyl moiety. Chlorine atoms, being electron-withdrawing, increase polarity and may elevate melting points (e.g., 230°C for the dichlorophenyl analog) compared to methyl groups, which are electron-donating .

Ethoxyphenyl vs. Methylphenyl Groups

Spectroscopic and Analytical Data

Melting Points
  • N-(2,3-dichlorophenyl) analog : 230°C .
  • N-acetylsulfanilyl derivative : 174–176°C .
    The higher melting point of the dichlorophenyl compound suggests stronger intermolecular forces (e.g., dipole-dipole interactions) compared to methyl or ethoxy substituents.
NMR and Mass Spectrometry
  • N-(2,3-dichlorophenyl) analog : Key signals include δ 10.10 (NHCO), 7.82 (aromatic H), and 2.19 (CH₃) in ¹H-NMR, with [M+H]⁺ at m/z 344.21 .
  • N-acetylsulfanilyl derivative : δ 10.33 (NH), 8.16 (aromatic H), and [M+H]⁺ at m/z 299.34 .
    The target compound’s NMR would likely show analogous NH (δ ~10–12) and aromatic proton signals, with a molecular weight exceeding 400 g/mol based on its structure.
Elemental Analysis
  • N-(2,3-dichlorophenyl) analog : C 45.36%, N 12.21%, S 9.32% .
  • Dioxoisoindolin-2-yl derivative : C 58.41%, N 14.19%, S 6.50% .
    The lower carbon and sulfur percentages in the dichlorophenyl compound reflect the higher halogen content, whereas the dioxoisoindolinyl analog’s higher carbon aligns with its bulkier substituents.

Hydrogen Bonding and Crystallography

The sulfanylacetamide group facilitates hydrogen bonding (N–H···O and S–H···O interactions), influencing crystal packing and solubility. ’s graph set analysis underscores the predictability of such interactions in molecular design .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves coupling the thieno[3,2-d]pyrimidinone core with the acetamide moiety via a sulfanyl linker. A common approach is to use carbodiimide-mediated coupling (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in dichloromethane with triethylamine as a base, followed by extraction and recrystallization . Optimization includes:

  • Temperature control : Reactions at 273 K minimize side products .
  • Solvent choice : Dichloromethane or DMF improves solubility of intermediates .
  • Purification : Column chromatography or recrystallization from methylene chloride yields >80% purity .
Key Reaction ParametersExample Conditions from Analogues
Coupling agentEDC·HCl (1.0 molar equivalent)
SolventDichloromethane
Reaction time3–6 hours
Yield70–85%

Q. Which spectroscopic and chromatographic techniques are effective for characterization?

  • 1H NMR : Assign shifts for aromatic protons (δ 7.2–7.8 ppm), methyl groups (δ 2.1–2.3 ppm), and amide NH (δ 10.1–12.5 ppm) in DMSO-d6 .
  • X-ray crystallography : Resolves intramolecular hydrogen bonds (N–H⋯O/N) and dihedral angles between aromatic rings .
  • Elemental analysis : Validates purity (e.g., C, N, S within ±0.3% of theoretical values) .
  • HPLC-MS : Confirms molecular weight ([M+H]+ peaks) and detects impurities .

Advanced Questions

Q. How can contradictions in bioactivity data across studies be resolved?

Discrepancies often arise from structural variations (e.g., substituents on the phenyl ring) or assay conditions. Strategies include:

  • Structural alignment : Compare dihedral angles (e.g., 42–67° between pyrimidine and phenyl rings) to assess conformational impacts on binding .
  • Dose-response standardization : Use IC50 values normalized to control compounds .
  • Orthogonal assays : Validate results with SPR (surface plasmon resonance) and cellular uptake studies .

Q. What strategies elucidate the structure-activity relationship (SAR) of this compound?

SAR studies focus on:

  • Substituent effects : Introducing electron-withdrawing groups (e.g., Cl, CF3) on the phenyl ring enhances target affinity .
  • Linker flexibility : Replacing the sulfanyl group with methylene reduces steric hindrance but decreases metabolic stability .
  • Core modifications : Thieno[3,2-d]pyrimidin-4-one derivatives show improved kinase inhibition compared to pyrido[2,3-d] analogues .

Q. How can computational modeling predict binding interactions?

  • Docking simulations : Use AutoDock Vina to map interactions with ATP-binding pockets (e.g., hydrogen bonds with backbone amides) .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories .
  • QSAR models : Correlate logP values (2.5–3.8) with cellular permeability .

Q. What experimental approaches analyze crystal structure and intermolecular interactions?

  • Single-crystal X-ray diffraction : Resolve packing motifs (e.g., R22(10) hydrogen-bonded dimers) and π-π stacking distances (3.4–3.7 Å) .
  • Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., H⋯O/N contributions >30%) .
  • Thermogravimetric analysis (TGA) : Assess thermal stability up to 473 K .

Methodological Tables

Q. Table 1: Comparative Spectroscopic Data for Analogues

TechniqueKey ObservationsReference
1H NMRNHCO resonance at δ 10.10 ppm
X-rayMonoclinic P21/c space group
Elemental Anal.C: 45.29% (theoretical 45.36%)

Q. Table 2: SAR Insights from Structural Modifications

ModificationBioactivity ImpactReference
4-Ethoxyphenyl substitution3.5-fold ↑ in kinase inhibition
Methyl → CF3 on acetamideImproved logP (3.2 → 3.8)

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